molecular formula C20H19N3OS B5802932 1-(1-Phenylcyclopropyl)-3-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea

1-(1-Phenylcyclopropyl)-3-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea

Cat. No.: B5802932
M. Wt: 349.5 g/mol
InChI Key: JRBLARJGXZMKIU-UHFFFAOYSA-N
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Description

1-(1-Phenylcyclopropyl)-3-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea is a synthetic organic compound that features a cyclopropyl group, a thiazole ring, and a urea moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Phenylcyclopropyl)-3-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea typically involves the following steps:

    Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.

    Thiazole Ring Formation: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Urea Formation: The final step involves the reaction of the cyclopropyl and thiazole intermediates with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1-Phenylcyclopropyl)-3-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the urea moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Phenylcyclopropyl)-3-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea would depend on its specific biological target. Generally, compounds with urea linkages can act as enzyme inhibitors by mimicking the transition state of enzyme-substrate complexes. The cyclopropyl and thiazole groups may interact with specific protein sites, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1-pentanol: A compound with a similar phenyl group but different functional groups.

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

Uniqueness

1-(1-Phenylcyclopropyl)-3-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea is unique due to its combination of a cyclopropyl group, a thiazole ring, and a urea moiety, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

1-(1-phenylcyclopropyl)-3-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c24-19(23-20(11-12-20)16-9-5-2-6-10-16)21-13-18-22-17(14-25-18)15-7-3-1-4-8-15/h1-10,14H,11-13H2,(H2,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBLARJGXZMKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)NC(=O)NCC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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